REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:3])[NH2:4].[CH:18]([N:19]([CH2:20][CH3:21])[CH:22]([CH3:23])[CH3:24])([CH3:25])[CH3:26].[Cl:27][CH2:28][Cl:29].[F:5][C:6]([O:7][c:8]1[cH:9][cH:10][c:11]([CH2:12][Br:13])[cH:14][cH:15]1)([F:16])[F:17]>>[CH2:1]([CH:2]=[CH2:3])[NH:4][CH2:12][c:11]1[cH:10][cH:9][c:8]([O:7][C:6]([F:5])([F:16])[F:17])[cH:15][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)Oc1ccc(CBr)cc1
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Name
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Type
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product
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Smiles
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C=CCNCc1ccc(OC(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |